molecular formula C23H25NO6 B2356603 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide CAS No. 879465-19-7

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide

Cat. No. B2356603
CAS RN: 879465-19-7
M. Wt: 411.454
InChI Key: GMDDZILCCHIIHC-UHFFFAOYSA-N
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Description

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide, also known as CTK7A, is a synthetic compound that has gained attention in the scientific community for its potential applications in research.

Scientific Research Applications

Antitumor Activity

The compound has demonstrated promising antitumor effects. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for their growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60). Notably, compound IVa exhibited superior activity compared to other compounds and the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Anti-HIV Potential

While not extensively studied, indole derivatives (to which this compound belongs) have shown potential as anti-HIV agents. Kasralikar et al. reported molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, suggesting their anti-HIV-1 activity .

Antibacterial Properties

Another avenue of interest lies in the antimicrobial activity of related compounds. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .

Synthetic Simplicity

The compound’s synthetic procedure offers operational simplicity and high yield. For example, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Combination Therapies

Given its unique structure, researchers are exploring combination therapies involving this compound. For instance, combining it with established anticancer drugs like cisplatin and irinotecan may enhance treatment efficacy .

properties

IUPAC Name

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-8-18(25)24-23-19(20(26)15-10-7-9-13(2)21(15)30-23)14-11-16(27-3)22(29-5)17(12-14)28-4/h7,9-12H,6,8H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDDZILCCHIIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide

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